Bevonescein, also known as ALM-488, is a peptide-linked tracer designed for the visualization of nerves during surgical procedures. This compound is particularly useful in identifying both intact and degenerated nerve tissues, thus aiding in surgical precision and safety. It has gained attention in the field of biomedical research and surgery due to its fluorescent properties that enhance nerve visibility.
Bevonescein is synthesized as a peptide-dye conjugate, which allows it to bind specifically to nerve tissues. The compound is primarily utilized in research settings and is not intended for direct patient use. Its applications have been explored in various studies focusing on nerve identification and mapping during surgical interventions .
The synthesis of Bevonescein involves the conjugation of a fluorescent dye with a peptide that has a high affinity for nerve tissues. The process typically includes:
The synthesis requires precise control over reaction conditions such as pH, temperature, and reaction time to ensure optimal yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of Bevonescein .
Bevonescein's molecular structure consists of a peptide backbone linked to a fluorescent dye moiety. The specific amino acid sequence of the peptide is designed to enhance binding affinity to nerve tissues while allowing for effective fluorescence.
Bevonescein undergoes several chemical reactions during its synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Reaction monitoring is critical to ensure completion and prevent side reactions that could lead to impurities .
Bevonescein operates by binding selectively to nerve tissues due to its peptide component, which recognizes specific receptors or structures within the nerves. Upon excitation with appropriate wavelengths of light, it emits fluorescence, allowing for visualization under suitable imaging conditions.
Relevant analyses confirm that Bevonescein maintains its structural integrity under typical usage conditions, making it reliable for research applications .
Bevonescein has several scientific uses:
Bevonescein (ALM-488) is a peptide-fluorescein conjugate comprising the sequence Gln-Val-Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-Val-Val-Lys-Lys-Ser-Ser-Gly-Gly linked to 5-carboxyfluorescein (5-FAM) [8]. This peptide moiety selectively binds to structural proteins within the neural extracellular matrix (ECM), particularly collagen IV and laminin, which remain stable despite nerve degeneration or demyelination [3] [6]. The targeting mechanism relies on electrostatic and hydrophobic interactions between the peptide's tryptophan (Trp) and tyrosine (Tyr) residues and conserved epitopes in the endoneurial ECM. This enables specific accumulation in peripheral nerves, autonomic nerves, and degenerated neural tissues where myelin-based markers are absent [3] [8]. The binding is conformation-dependent: Circular dichroism studies confirm the peptide adopts a β-sheet structure that optimally positions ECM-interacting residues [8].
Table 1: Key Extracellular Matrix Components Targeted by Bevonescein
| ECM Component | Binding Domain in Peptide | Biological Role | Specificity |
|---|---|---|---|
| Collagen IV | Trp-Glu-Glu-Pro-Tyr-Tyr | Basal lamina scaffold | High affinity (Kd ~nM range) |
| Laminin | Val-Pro-Trp-Glu-Glu | Neurite outgrowth promotion | Moderate affinity |
| Fibronectin | Lys-Lys-Ser-Ser | Tissue repair mediation | Low affinity |
The 5-FAM fluorophore is covalently linked to Bevonescein’s N-terminus via an amide bond, creating a rigid xanthene-peptide structure that minimizes intramolecular rotation and reduces non-radiative energy loss [8] [9]. This conjugation chemistry enhances quantum yield by 40% compared to free fluorescein, while the peptide sequence shields the fluorophore from aqueous quenching agents like molecular oxygen or metal ions [1]. Photostability is further augmented by the peptide’s self-assembly into micellar nanostructures above critical concentrations, which limit fluorophore exposure to reactive oxygen species (ROS) [1] [9]. Under continuous illumination, Bevonescein exhibits <10% signal decay over 60 minutes, outperforming conventional fluorescein derivatives that show >50% decay under identical conditions [1]. The "contact quenching" mechanism—where the peptide partially suppresses fluorophore-quencher dissociation—also contributes to reduced photobleaching, as evidenced by molecular dynamics simulations [9].
Bevonescein exhibits distinct kinetic behavior in intact versus degenerated nerves due to ECM remodeling post-injury. In intact nerves, association kinetics follow a biphasic profile: rapid initial binding (kon = 4.2 × 103 M−1s−1) to exposed collagen fibrils, followed by slower rearrangement (kconf = 0.8 s−1) for high-affinity anchoring [3] [6]. Conversely, degenerated nerves show 3.2-fold faster saturation due to denuded collagen IV epitopes and increased peptide accessibility. Dissociation constants (Kd) remain similar (~15–20 nM), but signal-to-background ratios (SBR) differ significantly: degenerated nerves achieve SBR = 3.31 ± 1.11 versus 1.27 ± 0.54 for myelin-binding oxazine-4 [3]. This kinetic resilience enables clinical applications in delayed nerve reconstruction, where degenerated segments dominate.
Table 2: Binding Parameters of Bevonescein in Nerve Subtypes
| Nerve Type | Association Rate (kon, M−1s−1) | Dissociation Constant (Kd, nM) | Signal-to-Background Ratio |
|---|---|---|---|
| Intact peripheral | 4.2 × 103 | 18.7 ± 2.3 | 3.05 ± 0.92 |
| Chronically degenerated | 13.5 × 103 | 16.9 ± 3.1 | 3.31 ± 1.11 |
| Autonomic | 3.8 × 103 | 22.4 ± 4.2 | 1.77 ± 0.65 |
Bevonescein’s targeting is intrinsically myelin-independent, leveraging constitutive ECM components instead of transient myelin lipids or proteins. Molecular dynamics simulations reveal that the peptide backbone anchors to collagen IV via hydrogen bonding between glutamic acid (Glu) residues and collagen’s hydroxyproline moieties, alongside hydrophobic stacking of tyrosine rings on proline-rich regions [3] [8]. This contrasts sharply with myelin-dependent agents like oxazine-4, which require stable cholesterol-rich membranes for binding. In degenerated nerves, oxazine-4 fluorescence drops by 92% due to demyelination, while Bevonescein maintains >95% binding occupancy [3]. The peptide’s lysine-rich C-terminus further enables electrostatic "steering" to anionic glycosaminoglycans in denervated endoneurium, accelerating target localization by 2.4-fold compared to intact tissues [6] [8]. This mechanistic independence from myelin underpins Bevonescein’s utility in surgeries involving chronic nerve injuries or autonomic nerves (which lack dense myelin).
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: